Differential Cytotoxicity Against MCF-7 Breast Cancer Cells vs. HA15
In MCF-7 human breast adenocarcinoma cells, the target compound exhibits a cytotoxicity IC50 of approximately 25 µM after 24-hour exposure . This is approximately 10- to 25-fold less potent than the class-leading melanoma-active compound HA15, which achieves A375 melanoma IC50 values of 1–2.5 µM . However, HA15’s potency in MCF-7 cells is not directly reported in the same study, precluding a precise head-to-head comparison in this cell line. The 25 µM IC50 in MCF-7 positions the target compound as a moderate-potency antiproliferative agent, suitable for probing the role of the 2,6-difluorobenzyl group in non-melanoma cancer contexts.
| Evidence Dimension | Cytotoxicity (cell viability reduction) |
|---|---|
| Target Compound Data | IC50 ≈ 25 µM (MCF-7, 24 h) |
| Comparator Or Baseline | HA15: IC50 ≈ 1–2.5 µM (A375 melanoma, 24 h); MCF-7 data not reported in same assay |
| Quantified Difference | ~10- to 25-fold less potent than HA15 in respective cell lines; direct MCF-7 comparison unavailable |
| Conditions | MCF-7 human breast adenocarcinoma cell line; 24-hour treatment; cell viability assay (specific method not detailed in available source) |
Why This Matters
The moderate MCF-7 potency, combined with the differentiated 2,6-difluorobenzyl substituent, makes this compound a valuable tool for structure-activity relationship (SAR) studies exploring the impact of N-benzyl fluorination on antiproliferative activity outside melanoma.
